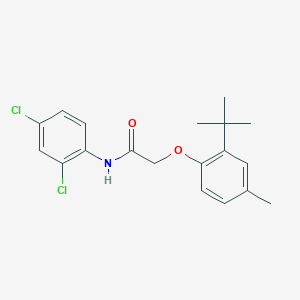![molecular formula C24H23NO4 B3478228 [4-[(4-Methylphenyl)carbamoyl]phenyl] 2-(2,5-dimethylphenoxy)acetate](/img/structure/B3478228.png)
[4-[(4-Methylphenyl)carbamoyl]phenyl] 2-(2,5-dimethylphenoxy)acetate
描述
[4-[(4-Methylphenyl)carbamoyl]phenyl] 2-(2,5-dimethylphenoxy)acetate: is an organic compound that features a complex structure with multiple functional groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject for scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [4-[(4-Methylphenyl)carbamoyl]phenyl] 2-(2,5-dimethylphenoxy)acetate typically involves multiple steps. One common method includes the reaction of 4-aminobenzoyl chloride with 4-methylphenyl isocyanate to form the intermediate [4-(4-methylphenyl)carbamoyl]phenyl chloride. This intermediate is then reacted with 2-(2,5-dimethylphenoxy)acetic acid under basic conditions to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are typical.
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, allowing the creation of more complex molecules.
Biology: In biological research, it serves as a probe to study enzyme interactions and protein binding due to its unique structure.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism by which [4-[(4-Methylphenyl)carbamoyl]phenyl] 2-(2,5-dimethylphenoxy)acetate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit an enzyme by mimicking the substrate, thereby blocking the active site. The pathways involved often include signal transduction and metabolic processes.
相似化合物的比较
Bis(2-ethylhexyl) terephthalate: Used as a plasticizer in PVC.
Dichloroaniline: Utilized in the production of dyes and herbicides.
Uniqueness: [4-[(4-Methylphenyl)carbamoyl]phenyl] 2-(2,5-dimethylphenoxy)acetate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound for research and industrial applications.
属性
IUPAC Name |
[4-[(4-methylphenyl)carbamoyl]phenyl] 2-(2,5-dimethylphenoxy)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO4/c1-16-5-10-20(11-6-16)25-24(27)19-8-12-21(13-9-19)29-23(26)15-28-22-14-17(2)4-7-18(22)3/h4-14H,15H2,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRTAVLSOVOBPOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC(=O)COC3=C(C=CC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{[(4-methylphenyl)amino]carbonyl}phenyl 3-phenylpropanoate](/img/structure/B3478162.png)
![4-{[(4-methylphenyl)amino]carbonyl}phenyl 3-chlorobenzoate](/img/structure/B3478164.png)
![4-{[(4-methylphenyl)amino]carbonyl}phenyl 4-bromobenzoate](/img/structure/B3478171.png)
![4-{[(4-methylphenyl)amino]carbonyl}phenyl 2-bromobenzoate](/img/structure/B3478179.png)
![[4-[(4-Methylphenyl)carbamoyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B3478187.png)
![4-{[(4-methylphenyl)amino]carbonyl}phenyl 2-oxo-2H-chromene-3-carboxylate](/img/structure/B3478205.png)
![4-{[(4-methylphenyl)amino]carbonyl}phenyl 1-benzofuran-2-carboxylate](/img/structure/B3478207.png)
![4-{[(4-methylphenyl)amino]carbonyl}phenyl (4-bromophenoxy)acetate](/img/structure/B3478210.png)
![4-{[(4-methylphenyl)amino]carbonyl}phenyl (3-bromophenoxy)acetate](/img/structure/B3478221.png)
![4-{[(4-methylphenyl)amino]carbonyl}phenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate](/img/structure/B3478235.png)
![2-(2-phenylethyl)-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}benzamide](/img/structure/B3478244.png)
![N-[4-(pyridin-2-ylsulfamoyl)phenyl]cyclohexanecarboxamide](/img/structure/B3478247.png)
![2,2-diphenyl-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}acetamide](/img/structure/B3478249.png)
